molecular formula C24H28N2O5 B13624203 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid

Cat. No.: B13624203
M. Wt: 424.5 g/mol
InChI Key: DZPIKSRSLIUZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid is a synthetic compound known for its unique structural properties. It is often used in peptide synthesis and other chemical applications due to its stability and reactivity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid involves its role as a protective group in peptide synthesis. It interacts with amino acids to form stable intermediates, facilitating the formation of peptide bonds. The molecular targets include amino acid residues, and the pathways involved are primarily related to peptide bond formation and stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid is unique due to its specific structural configuration, which provides stability and reactivity in peptide synthesis. Its ability to form stable intermediates makes it particularly valuable in chemical and biological research .

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]-2-methylbutanoic acid

InChI

InChI=1S/C24H28N2O5/c1-3-24(2,22(28)29)26-21(27)13-8-14-25-23(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,3,8,13-15H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)

InChI Key

DZPIKSRSLIUZNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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